molecular formula C21H16ClFN6O B6531901 2-chloro-6-fluoro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide CAS No. 1019106-14-9

2-chloro-6-fluoro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

Cat. No.: B6531901
CAS No.: 1019106-14-9
M. Wt: 422.8 g/mol
InChI Key: AMPTYDRLVQCANX-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a chloro-fluoro-substituted aromatic core linked to a pyridazine ring via an aniline bridge. The pyridazine moiety is further substituted with a 3-methyl-1H-pyrazole group. Such structural attributes are common in medicinal chemistry, particularly in kinase inhibitors or protease-targeting agents, where the benzamide scaffold and heterocyclic substituents enhance binding affinity and selectivity.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN6O/c1-13-11-12-29(28-13)19-10-9-18(26-27-19)24-14-5-7-15(8-6-14)25-21(30)20-16(22)3-2-4-17(20)23/h2-12H,1H3,(H,24,26)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPTYDRLVQCANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other benzamide-based molecules allow for comparative analysis. Below is a detailed comparison:

Structural Analogues in Pharmaceuticals

  • Telotristat Ethyl () :
    Telotristat ethyl, a tryptophan hydroxylase inhibitor, shares a pyridazine core and halogenated aromatic system. However, it incorporates a trifluoroethoxy group and pyrimidine ring instead of the pyridazine-pyrazole system. Stability studies of telotristat ethyl tablets (stored at 40°C/75% RH for six months) show <0.5% degradation, highlighting the importance of substituents like the trifluoroethoxy group in enhancing stability under stress conditions. In contrast, the target compound’s pyridazine-pyrazole linkage may confer different metabolic or thermal stability profiles .

  • N-(3-(5-((1,5-Dimethyl-1H-Pyrazol-3-yl)Amino)-6-Oxo-1,6-Dihydropyridazin-3-yl)-6-Fluoro-2-Methylphenyl)-6-Fluoro-1-Benzothiophene-2-Carboxamide (): This analog replaces the benzamide core with a benzothiophene-carboxamide and introduces a dimethylpyrazole group. However, the absence of a chlorine substituent in this analog could reduce electrophilic interactions with target proteins .

Agrochemical Benzamides

  • Diflubenzuron (): A benzamide insecticide (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide), diflubenzuron shares the 2,6-difluorobenzamide core with the target compound but lacks the pyridazine-pyrazole extension. The chloro-phenyl group in diflubenzuron is critical for chitin synthesis inhibition in insects. The target compound’s additional pyridazine-pyrazole moiety may broaden its activity spectrum or improve target specificity in arthropod systems .
  • Fluazuron (): Fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) features a trifluoromethylpyridine group instead of pyridazine-pyrazole. The trifluoromethyl group enhances acaricidal activity by increasing metabolic resistance, whereas the pyridazine-pyrazole system in the target compound may offer novel binding modes in parasitic targets .

Physicochemical and Stability Comparisons

A comparative table of key properties is provided below:

Compound Name Core Structure Key Substituents Application Stability Data (40°C/75% RH)
Target Compound Benzamide Chloro, fluoro, pyridazine-pyrazole Potential kinase inhibitor Not reported
Telotristat Ethyl Ethyl propanoate Trifluoroethoxy, pyrimidine Carcinoid syndrome <0.5% degradation in 6 months
Diflubenzuron Benzamide Chloro-phenyl, difluoro Insecticide Stable in dry formulations
N-(3-(5-((1,5-Dimethyl-1H-Pyrazol-3-yl)... Benzothiophene-carboxamide Dimethylpyrazole, fluoro Not reported Not reported

Research Findings and Implications

  • Structural Activity Relationships (SAR): The pyridazine-pyrazole group in the target compound likely enhances π-π stacking or hydrogen-bonding interactions in enzymatic pockets, a feature absent in simpler benzamides like diflubenzuron.
  • Stability and Formulation :
    Telotristat ethyl’s stability under high humidity () suggests that similar benzamide derivatives could benefit from excipients like hydroxypropyl cellulose or silica to mitigate hydrolysis. The target compound’s amine linker may require protective formulation strategies to prevent oxidative degradation .

  • Synthetic Feasibility : The pyridazine-pyrazole motif is synthetically accessible via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, paralleling methods used for telotristat ethyl intermediates. However, regioselectivity in pyridazine functionalization remains a challenge compared to pyrimidine systems .

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